molecular formula C10H9FN2O3S B2691222 4-(4-Fluorosulfonyloxyphenyl)-1-methylpyrazole CAS No. 2418703-88-3

4-(4-Fluorosulfonyloxyphenyl)-1-methylpyrazole

Cat. No.: B2691222
CAS No.: 2418703-88-3
M. Wt: 256.25
InChI Key: FTZSXFKSZKMGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorosulfonyloxyphenyl)-1-methylpyrazole is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural features and reactivity. This compound contains a pyrazole ring substituted with a fluorosulfonyloxyphenyl group, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorosulfonyloxyphenyl)-1-methylpyrazole typically involves the nucleophilic aromatic substitution reaction. One common method starts with the reaction of 4-fluorobenzenesulfonyl chloride with 1-methylpyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorosulfonyloxyphenyl)-1-methylpyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce sulfonyl derivatives.

Scientific Research Applications

4-(4-Fluorosulfonyloxyphenyl)-1-methylpyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorosulfonyloxyphenyl)-1-methylpyrazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as an electrophilic center, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making the compound a valuable tool in chemical biology and pharmacology .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and fluorosulfonyl-containing molecules. Examples are:

  • 4-(4-Fluorophenyl)-1-methylpyrazole
  • 4-(4-Sulfonyloxyphenyl)-1-methylpyrazole
  • 4-(4-Chlorosulfonyloxyphenyl)-1-methylpyrazole

Uniqueness

What sets 4-(4-Fluorosulfonyloxyphenyl)-1-methylpyrazole apart is its unique combination of a pyrazole ring with a fluorosulfonyloxy group. This structural feature imparts distinct reactivity and properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .

Properties

IUPAC Name

4-(4-fluorosulfonyloxyphenyl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3S/c1-13-7-9(6-12-13)8-2-4-10(5-3-8)16-17(11,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZSXFKSZKMGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.